1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanol groups
Scientific Research Applications
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the trifluoroethanol moiety, leading to different chemical and biological properties.
Trifluoroethanol: Contains the trifluoroethanol group but lacks the dichlorophenyl group, resulting in distinct reactivity and applications.
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol:
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGYDBIORRLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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